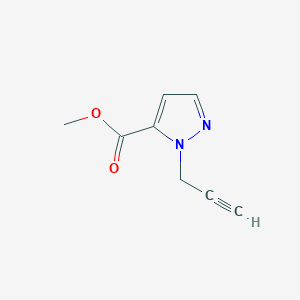

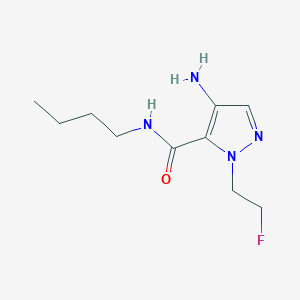

![molecular formula C18H21NO3 B2488699 Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035004-96-5](/img/structure/B2488699.png)

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" involves intricate chemical reactions that yield structurally complex molecules. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones leads to the formation of diazaspirocyclic compounds, showcasing the intricate synthetic routes employed to access this class of spirocyclic structures (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" has been elucidated through X-ray crystallography and other analytical techniques. These studies reveal the spirocyclic nature of the compounds, where the spiro linkage plays a crucial role in defining the three-dimensional conformation and, consequently, the chemical reactivity and physical properties of the molecules. For example, the structural analysis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates offers insight into the spatial arrangement of atoms within these molecules (Suter et al., 2000).

Chemical Reactions and Properties

"Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" and its analogs participate in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. The compound's reactivity is influenced by the presence of functional groups, such as the cinnamoyl moiety, which can undergo further transformations. The regioselective cycloaddition reactions, for example, demonstrate the compound's ability to engage in complex chemical processes, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

科学的研究の応用

Synthesis and Chemical Reactions

Methyl 6-Cinnamoyl-6-Azaspiro[2.5]Octane-1-Carboxylate and its derivatives have been explored in various chemical synthesis processes. For instance, they have been used in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons useful in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000). Additionally, these compounds have been involved in regioselective cycloaddition reactions to form methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of Methyl 6-Cinnamoyl-6-Azaspiro[2.5]Octane-1-Carboxylate have been synthesized and evaluated for potential therapeutic applications. For example, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, synthesized from these compounds, were evaluated for their dopamine agonist activity (Brubaker & Colley, 1986).

Organic Chemistry and Material Science

These compounds have also been a focus in organic chemistry and material science for constructing multifunctional modules for drug discovery. Novel thia/oxa-azaspiro[3.4]octanes, designed as structurally diverse modules, have been synthesized from these compounds (Li, Rogers-Evans, & Carreira, 2013).

作用機序

The mechanism of action for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate” is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in drug synthesis.

Safety and Hazards

The safety information for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

特性

IUPAC Name |

methyl 6-[(E)-3-phenylprop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-17(21)15-13-18(15)9-11-19(12-10-18)16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCWWLNBMQTPFQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

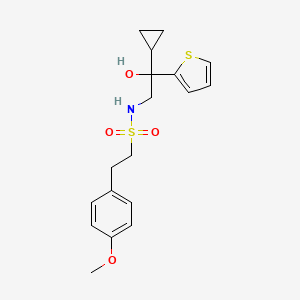

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)

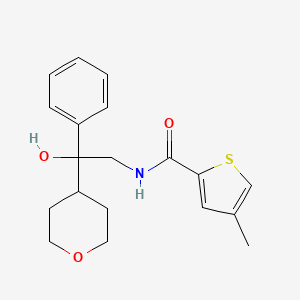

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

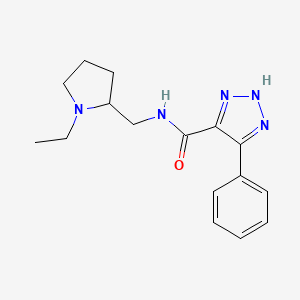

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)